molecular formula C17H21N3O3 B12165905 ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12165905
M. Wt: 315.37 g/mol
InChI Key: FZCRKDNDXWLGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate can be compared with other indole derivatives such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Evaluated as an HIV-1 inhibitor.

    (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: Demonstrated anticancer activity.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.

Biological Activity

Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1282103-99-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H21N3O3C_{17}H_{21}N_{3}O_{3}, with a molecular weight of 315.37 g/mol. Its structure features a piperazine ring and an indole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
CAS Number1282103-99-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that treatment with the compound led to a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant potency:

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC340.1 ± 7.9 μg/mL27.05 ± 3.9 μg/mL26.43 ± 2.1 μg/mL
DU14598.14 ± 48.3 μg/mL62.5 ± 17.3 μg/mL41.85 ± 7.8 μg/mL

These results indicate that PC3 cells are more sensitive to the compound compared to DU145 cells, suggesting a potential selectivity for certain cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been observed that the compound causes chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase, which is critical for preventing cancer cell proliferation.

Pharmacological Studies

In addition to anticancer activity, the compound has been studied for its interactions with various biological targets, including receptor systems and enzymes involved in metabolic pathways. For example, it has shown potential as an antagonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.

Case Studies

  • Prostate Cancer : A study evaluated the effects of this compound on prostate cancer cells, demonstrating significant cytotoxicity and suggesting its potential as a therapeutic agent in prostate cancer treatment.
  • Mechanistic Insights : Research has detailed how the compound interacts with cellular pathways, particularly focusing on its ability to modulate signaling cascades associated with tumor growth and survival.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 4-(1-methylindole-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(22)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)2/h4-8H,3,9-12H2,1-2H3

InChI Key

FZCRKDNDXWLGKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.